![molecular formula C6H11FO5 B1251600 [18F]-Fluorodeoxyglucose](/img/structure/B1251600.png)
[18F]-Fluorodeoxyglucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-deoxy-2-((18)F)fluoro-D-glucopyranose is a 2-deoxy-2-fluoro-D-glucopyranose and a 2-deoxy-2-((18)F)fluoro-D-glucose.
Aplicaciones Científicas De Investigación
Oncology and Metabolism
[18F]-Fluorodeoxyglucose (18F-FDG) plays a significant role in oncology, particularly in positron emission tomography (PET) imaging. It's used to detect metabolic alterations in various cancers, leveraging the fact that cancer cells typically have increased glucose consumption compared to normal tissues. Studies have investigated the biokinetics of 18F-FDG and its effectiveness in oncological practices, emphasizing its critical role in the diagnosis, staging, and management of different types of cancer (Leontyev et al., 2019).
Neurological Applications
In neurology, 18F-FDG PET is used for studying cerebral glucose metabolism, which reflects neuronal and synaptic activity. It's particularly useful for observing metabolic differences in the brain during aging and for different genders. The technique also aids in understanding the impact of various substances and treatments on brain metabolism (Berti et al., 2014).
Systems Molecular Imaging
18F-FDG PET is essential for "systems molecular imaging" of glucose metabolism in cancer. This approach involves understanding cancer as a complex "organ" containing multiple components, thus necessitating a systems biology perspective. The technique has revealed that 18F-FDG accumulation in cancer is microenvironment-dependent, which can provide valuable insights into the nature of various cancers (Shen et al., 2017).
Imaging and Monitoring of Cardiac Diseases
18F-FDG PET is also utilized in cardiology for imaging and monitoring disease progression. It helps in predicting clinical outcomes in conditions like aortic stenosis by identifying regions of inflammation and microcalcification in the vascular system (Jenkins et al., 2015).
Cerebral Metabolism Research
18F-FDG has been instrumental in cerebral metabolism research. Its ability to provide accurate measures of changes in brain metabolism due to physiological stimulations or pharmacological interventions makes it a crucial tool in clinical neuroimaging and research (Vlassenko & Mintun, 2012).
Technology Development in Nuclear Medicine
The development of 18F-Fluorodeoxyglucose technology for nuclear medicine, particularly in cancer diagnosis, highlights its significance. Its characteristics, like longer half-life and low energy positron radiation, allow for high-contrast PET images and accurate diagnostic capabilities (Kachaniuk et al., 2018).
Multiple Sclerosis Research
18F-FDG PET/CT imaging has been used to study glucose uptake in the spinal cord of patients with multiple sclerosis (MS) compared to healthy controls, providing insights into the metabolic aspects of MS (Kindred et al., 2014).
Propiedades
Nombre del producto |
[18F]-Fluorodeoxyglucose |
|---|---|
Fórmula molecular |
C6H11FO5 |
Peso molecular |
181.15 g/mol |
Nombre IUPAC |
(3R,4S,5S,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6?/m1/s1/i7-1 |
Clave InChI |
ZCXUVYAZINUVJD-GLCXRVCCSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)[18F])O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)F)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



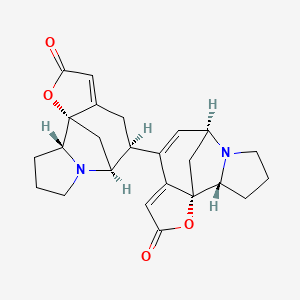

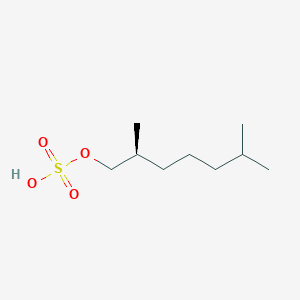
![20-Chloro-1,17-dihydroxy-3,19,21-trimethoxy-7,24-dimethyl-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),3,7,9,16,18,20,22,24-nonaene-5,15,26-trione](/img/structure/B1251522.png)
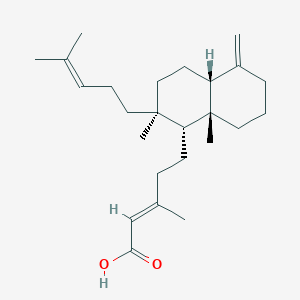
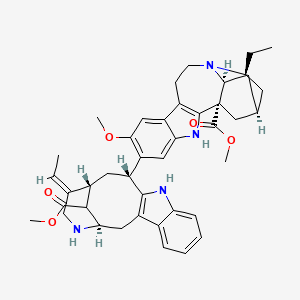
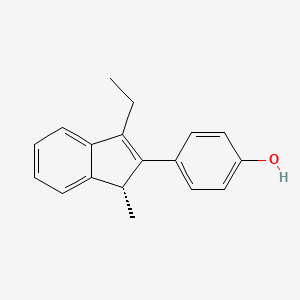
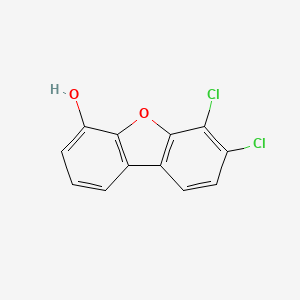
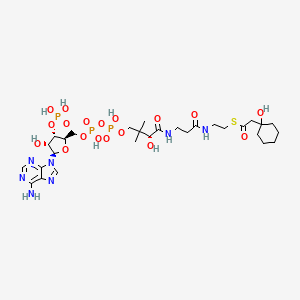
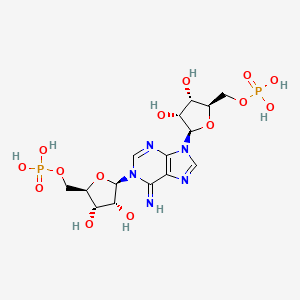
![(1R,3aS,3bS,4S,9aR,9bS,11aR)-4,6,9a,11a-tetramethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinolin-7-one](/img/structure/B1251533.png)
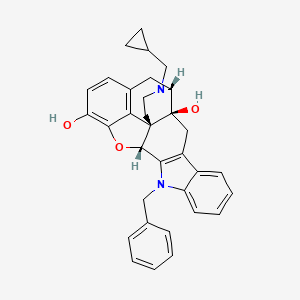
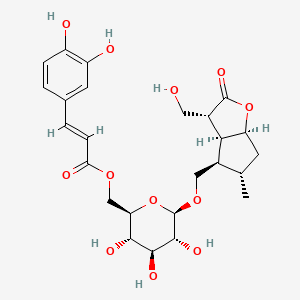
![[(1R,4S,5S,12R,15S,16S)-16-[(2R)-2-hydroxy-2-phenylacetyl]oxy-2,13-dioxo-8,19-dioxa-23,24,25,26-tetrathia-3,14-diazahexacyclo[10.10.4.01,14.03,12.04,10.015,21]hexacosa-6,9,17,20-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate](/img/structure/B1251541.png)